4-Chloro-2-(2-furyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
4-chloro-2-(furan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H |
InChI Key |
YGKZTBZNNZEFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 2 Furyl Pyrimidine and Its Analogues
Direct Synthesis Approaches to 4-Chloro-2-(2-furyl)pyrimidine Precursors
The direct synthesis of this compound typically involves a two-step process: the initial construction of the 2-(2-furyl)pyrimidine ring system with a hydroxyl group at the 4-position, followed by a chlorination step.
Cyclization Reactions for Pyrimidine (B1678525) Ring Formation
The most common and versatile method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. To synthesize the precursor for this compound, namely 2-(2-furyl)pyrimidine-4,6-diol (B12916414), furan-2-carboxamidine is reacted with a malonic ester, such as diethyl malonate, in the presence of a base.
The reaction proceeds via a nucleophilic attack of the amidine on the carbonyl carbons of the malonic ester, followed by cyclization and elimination of ethanol (B145695) to form the stable pyrimidine ring. This method is widely applicable for the synthesis of various 2-substituted pyrimidine-4,6-diols. nih.gov
Table 1: Cyclization Reaction for 2-(2-furyl)pyrimidine-4,6-diol Synthesis
| Reactant 1 | Reactant 2 | Base | Product |
| Furan-2-carboxamidine | Diethyl malonate | Sodium ethoxide | 2-(2-furyl)pyrimidine-4,6-diol |
Halogenation Techniques, including Phosphorus Oxychloride Mediated Chlorination
Once the 2-(2-furyl)pyrimidine-4,6-diol precursor is obtained, the hydroxyl groups are converted to chloro groups. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation. nih.govgoogle.com The reaction is typically carried out by heating the hydroxypyrimidine in excess phosphorus oxychloride, often in the presence of a tertiary amine such as N,N-dimethylaniline or pyridine, which acts as a catalyst and acid scavenger. nih.gov
The mechanism involves the phosphorylation of the hydroxyl groups by POCl₃, forming a good leaving group, which is subsequently displaced by a chloride ion. A solvent-free approach, heating the hydroxypyrimidine with an equimolar amount of POCl₃ and a base in a sealed reactor, has also been developed for large-scale preparations, offering environmental and safety benefits. nih.govresearchgate.net This method is efficient for the chlorination of a variety of hydroxypyrimidines. researchgate.net
Table 2: Chlorination of 2-(2-furyl)pyrimidine-4,6-diol
| Starting Material | Reagent | Conditions | Product |
| 2-(2-furyl)pyrimidine-4,6-diol | Phosphorus oxychloride (POCl₃) | Heat, optional tertiary amine base | 4,6-Dichloro-2-(2-furyl)pyrimidine |
Indirect Synthetic Routes and Derivatization Strategies from Related Pyrimidine Scaffolds
Indirect routes to substituted 2-(2-furyl)pyrimidines often start with a pre-formed chloropyrimidine and involve the displacement of the chloro group or other leaving groups. These methods are particularly useful for creating libraries of analogues with diverse functionalities.
Nucleophilic Aromatic Substitution Reactions on Pyrimidine Derivatives
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with electron-withdrawing groups like halogens. The chlorine atom at the 4-position of this compound is activated towards nucleophilic attack.
The chloro group at the 4-position of the pyrimidine ring is generally more reactive towards nucleophiles than a chloro group at the 2-position. researchgate.netnih.gov This regioselectivity is attributed to the greater electron deficiency at the C4 position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride, providing access to a variety of 4-substituted 2-(2-furyl)pyrimidines. nih.govresearchgate.net
For instance, the reaction of 4,6-dichloro-2-(substituted)pyrimidines with amines selectively occurs at the 4-position under weakly basic conditions. researchgate.net This allows for the sequential and regioselective introduction of different substituents.
Table 3: Nucleophilic Aromatic Substitution on 4,6-Dichloro-2-(2-furyl)pyrimidine
| Substrate | Nucleophile | Conditions | Product |
| 4,6-Dichloro-2-(2-furyl)pyrimidine | Primary/Secondary Amine | Weak base (e.g., NaHCO₃) | 4-Amino-6-chloro-2-(2-furyl)pyrimidine |
| 4,6-Dichloro-2-(2-furyl)pyrimidine | Alkoxide (e.g., NaOMe) | Corresponding alcohol | 4-Alkoxy-6-chloro-2-(2-furyl)pyrimidine |
Organolithium reagents offer a powerful tool for the regioselective functionalization of pyrimidine rings. researchgate.netuaeu.ac.ae While direct lithiation of the pyrimidine ring can be challenging, the reaction of dichloropyrimidines with organolithium reagents can proceed with high regioselectivity. For example, the reaction of 2,4-dichloropyrimidine (B19661) with organolithium reagents has been shown to favor substitution at the 4-position. researchgate.net This approach can be applied to introduce a variety of carbon-based substituents.
Furthermore, directed ortho-metalation strategies can be employed for the functionalization of the furan (B31954) ring itself, followed by subsequent pyrimidine ring formation or modification, although this falls outside the direct derivatization of the pyrimidine scaffold. Regio- and chemoselective magnesiation using TMPMgCl·LiCl has also been demonstrated for the functionalization of pyrimidines, providing an alternative to organolithium reagents. nih.gov
Cross-Coupling Methodologies for Aryl/Heteroaryl Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of biaryl and heteroaryl compounds. The Suzuki, Stille, and Negishi couplings are prominent examples that can be applied to the synthesis of this compound and its analogues.
A common strategy for synthesizing 2,4-disubstituted pyrimidines involves the regioselective cross-coupling of dihalopyrimidines. For instance, the Suzuki coupling of 2,4-dichloropyrimidine with aryl and heteroaryl boronic acids has been shown to be a quick and efficient method. mdpi.comnih.gov The reaction typically proceeds with high regioselectivity, favoring substitution at the C4 position. nih.gov
A specific example that demonstrates the feasibility of this approach is the synthesis of 2-chloro-4-(furan-2-yl)pyrimidine, a close analogue of the target compound. This synthesis was achieved via a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with 2-furylboronic acid. The reaction, catalyzed by a palladium complex, yielded the desired product, showcasing the utility of this methodology for introducing a furan ring at the C4 position of a chloropyrimidine core. mdpi.com
| Reactants | Catalyst | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine, 2-Furylboronic acid | Pd(PPh₃)₄ | 2-Chloro-4-(furan-2-yl)pyrimidine | 50 | mdpi.com |
While the Suzuki coupling is a well-established method, other cross-coupling reactions like the Stille and Negishi couplings also offer viable synthetic routes. The Stille reaction, which couples organotin compounds with organic halides, is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org Similarly, the Negishi coupling, involving the reaction of organozinc reagents with organic halides, is a high-yield method that proceeds under mild conditions. nih.govorgsyn.org These reactions could be adapted for the synthesis of this compound by coupling an appropriate 2-furyl organometallic reagent with a 2-substituted-4-chloropyrimidine or by coupling a pyrimidine organometallic reagent with a 2-halofuran.
Addition Reactions of Heteroaryllithium Reagents and Subsequent Dehydrogenation
The use of organolithium reagents provides a classic and effective method for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the addition of a heteroaryllithium reagent, specifically 2-furyllithium, to a suitable chloropyrimidine precursor, followed by a dehydrogenation step.
The first step in this sequence is the generation of 2-furyllithium. This is typically achieved by the deprotonation of furan at the C2 position using a strong base such as n-butyllithium (n-BuLi). iust.ac.ir The lithiation of furan is a well-established procedure and proceeds with high regioselectivity. iust.ac.ir
Once generated, the 2-furyllithium can be reacted with a dihalopyrimidine, such as 2,4-dichloropyrimidine. The nucleophilic 2-furyllithium will preferentially attack one of the electrophilic carbon atoms of the pyrimidine ring. The regioselectivity of this addition can be influenced by reaction conditions such as temperature and solvent. Following the nucleophilic addition, the resulting intermediate is not aromatic. To obtain the final aromatic pyrimidine product, a dehydrogenation step is necessary. This can be achieved using an oxidizing agent to remove two hydrogen atoms and restore the aromaticity of the pyrimidine ring.
This approach has been successfully used for the synthesis of various substituted pyrimidines. For example, 2,4-dichloro-6-phenylpyrimidine (B1267630) and 2-chloro-4-(1',3'-dithian-2'-yl)pyrimidine have been prepared using organolithium reagents. researchgate.net
Multi-component Reactions in Pyrimidine Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. nih.gov MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.
Several MCRs have been developed for the synthesis of the pyrimidine core. organic-chemistry.org A general approach could involve the condensation of a 1,3-dicarbonyl compound, an amidine, and an aldehyde. To synthesize a 2,4-disubstituted pyrimidine like this compound using an MCR, one would need to select starting materials that would lead to the desired substitution pattern. For instance, a plausible, albeit potentially challenging, MCR could involve a β-ketoester, a furan-containing amidine, and a source of the chloro-substituent.
A sustainable, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. organic-chemistry.org This reaction proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org While not directly applied to the synthesis of the target compound, this methodology highlights the potential of MCRs to construct highly substituted pyrimidine rings from simple and readily available starting materials. The adaptation of such a reaction for the synthesis of this compound would require the use of a furan-containing amidine and a strategy to introduce the chloro group at the C4 position.
Purification and Isolation Methodologies for Pyrimidine Compounds in Research Contexts
The purification and isolation of the target pyrimidine compound and its analogues are crucial steps to obtain materials of high purity for subsequent applications. Common techniques employed in a research setting include chromatography and crystallization.
Chromatography is a versatile and widely used purification technique. For pyrimidine derivatives, several chromatographic methods can be employed:
Column Chromatography: This is a standard method for the purification of organic compounds. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system is critical for achieving good separation. nih.govacs.org
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative-scale separations of pyrimidine derivatives. researchgate.nettandfonline.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for these types of compounds. researchgate.net
Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly useful for the separation of polar compounds like pyrimidine bases and nucleosides. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. nih.gov
Crystallization is another powerful purification technique that can yield highly pure crystalline solids. The choice of solvent is crucial for successful crystallization. For pyrimidine derivatives that are soluble in polar aprotic solvents like DMF or DMSO, diffusion crystallization can be an effective method. researchgate.net This involves dissolving the compound in a solvent in which it is highly soluble and then allowing a miscible "anti-solvent" (in which the compound is poorly soluble) to slowly diffuse into the solution, leading to the formation of crystals. researchgate.net Simple recrystallization from a suitable solvent or solvent mixture is also a common practice. researchgate.netnih.gov
The selection of the most appropriate purification method depends on the physical and chemical properties of the target compound, the nature of the impurities, and the desired scale of the purification. Often, a combination of chromatographic and crystallization techniques is necessary to achieve the desired level of purity.
Chemical Reactivity and Transformation Studies of 4 Chloro 2 2 Furyl Pyrimidine
Nucleophilic Substitution Reactions of the Chloro Group
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the pyrimidine nitrogens, which activates the ring towards nucleophilic attack. The C4 position is generally more reactive towards nucleophiles than the C2 position in pyrimidines. stackexchange.com A variety of nucleophiles can be employed to displace the chloro group, leading to a diverse array of 4-substituted-2-(2-furyl)pyrimidine derivatives.
Common nucleophilic substitution reactions observed in analogous 4-chloropyrimidine (B154816) systems include reactions with amines, oxygen nucleophiles, and sulfur nucleophiles. For instance, the reaction of 4-chloropyrimidines with various amines is a widely used method for the synthesis of 4-aminopyrimidine (B60600) derivatives. researchgate.netnih.gov Similarly, reactions with alkoxides and thiolates yield the corresponding 4-alkoxy and 4-alkylthio pyrimidines. While specific studies on 4-chloro-2-(2-furyl)pyrimidine are limited, the expected reactivity would follow these established patterns.
Below is a table summarizing representative nucleophilic substitution reactions on the 4-chloro position of pyrimidine rings, which are anticipated to be applicable to this compound.
| Nucleophile | Reagent Example | Product Type | Representative Reaction Conditions |
| Amine | Aniline | 4-Anilino-2-(2-furyl)pyrimidine | Basic conditions, often with heating |
| Amine | Piperidine | 4-(Piperidin-1-yl)-2-(2-furyl)pyrimidine | Alcoholic solvent, reflux |
| Oxygen | Sodium Methoxide | 4-Methoxy-2-(2-furyl)pyrimidine | Methanol, room temperature or heating |
| Oxygen | Sodium Phenoxide | 4-Phenoxy-2-(2-furyl)pyrimidine | Aprotic solvent (e.g., DMF), heating |
| Sulfur | Sodium Thiophenoxide | 4-(Phenylthio)-2-(2-furyl)pyrimidine | Aprotic solvent (e.g., DMF), room temperature |
Reactions Involving the Pyrimidine Nitrogen Atoms
The nitrogen atoms in the pyrimidine ring are basic and can undergo reactions with electrophiles. One of the fundamental reactions is quaternization, which involves the N-alkylation of the pyrimidine ring. Compared to pyridine, the pyrimidine ring is less basic. researchgate.net The quaternization of pyrimidines typically requires reactive alkylating agents such as alkyl iodides or triflates. In the case of this compound, the presence of the electron-withdrawing chloro and furyl groups would further decrease the basicity of the nitrogen atoms, making quaternization more challenging.
Alkylation can occur at either N1 or N3. The regioselectivity of N-alkylation is influenced by steric and electronic factors of the substituents on the pyrimidine ring. For 2-substituted pyrimidines, alkylation often occurs at the N1 position.
Transformations of the Furyl Moiety
The furan (B31954) ring is an electron-rich aromatic system that can undergo various transformations, including electrophilic substitution and cycloaddition reactions.
Electrophilic Substitution: The furan ring is highly reactive towards electrophiles, with substitution occurring preferentially at the C5 position (the position adjacent to the pyrimidine ring is C2). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These reactions typically proceed under mild conditions. For instance, nitration of furan derivatives can often be achieved using reagents like acetyl nitrate. nih.gov Halogenation can be carried out with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). drugfuture.com
Hydrogenation: The furan ring can be reduced to a tetrahydrofuran (B95107) ring through catalytic hydrogenation. This transformation typically requires a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.
Diels-Alder Reaction: As a conjugated diene, the furan ring can participate in Diels-Alder reactions with various dienophiles. These [4+2] cycloaddition reactions provide a route to bicyclic adducts. The reactivity of the furan ring in Diels-Alder reactions is influenced by the substituents on both the furan and the dienophile. Electron-withdrawing groups on the furan ring can decrease its reactivity. wikipedia.org
Ring Cleavage and Rearrangement Studies (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly in pyrimidine derivatives. nih.govbenthamscience.com This rearrangement typically involves the opening of the pyrimidine ring followed by re-cyclization, leading to the exchange of an endocyclic and an exocyclic heteroatom. For the Dimroth rearrangement to occur in a pyrimidine system, it usually requires an amino or imino substituent that can participate in the ring-opening and closing sequence.
In the context of this compound, a Dimroth rearrangement would likely necessitate prior conversion of the chloro group to an amino or related group. For example, if this compound is converted to a 4-amino derivative, this product could potentially undergo a Dimroth rearrangement under acidic or basic conditions. The rearrangement of related 1-alkyl-2-iminopyrimidines proceeds through the addition of water, ring-opening to an aminoaldehyde, and subsequent ring closure. benthamscience.com
Functional Group Interconversions on the Pyrimidine Core
Functional group interconversions on the pyrimidine core of this compound, beyond the displacement of the chloro group, could involve transformations of other substituents if present. A key functional group interconversion would be the hydrolysis of the 4-chloro group to a hydroxyl group, forming 2-(2-furyl)pyrimidin-4(3H)-one. This reaction is a common transformation for chloropyrimidines and is typically carried out under acidic or basic conditions.
Another potential interconversion involves the transformation of the chloro group into other functional groups via transition metal-catalyzed cross-coupling reactions. For example, Suzuki or Stille couplings could be employed to introduce new carbon-carbon bonds at the 4-position, although the reactivity of 4-chloropyrimidines in such reactions can be lower than their bromo or iodo counterparts.
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 2 Furyl Pyrimidine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can determine the distribution of electrons, the energies of molecular orbitals, and other key electronic parameters that govern the molecule's reactivity and spectroscopic behavior.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. For 4-chloro-2-(2-furyl)pyrimidine, both the pyrimidine (B1678525) and furan (B31954) rings are aromatic heterocycles, contributing to a delocalized π-electron system.
The pyrimidine ring is a six-membered aromatic heterocycle with two nitrogen atoms. These nitrogen atoms are more electronegative than carbon, leading to a perturbation of the electron distribution within the ring. The nitrogen atoms in pyrimidine are sp² hybridized, with their lone pairs residing in sp² orbitals in the plane of the ring, thus not participating in the aromatic π-system. The furan ring is a five-membered aromatic heterocycle where the oxygen atom, also sp² hybridized, contributes a lone pair to the aromatic 6π-electron system.
The electronic structure of this compound is characterized by the interaction of these two aromatic systems and the influence of the chloro substituent. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and distribution of these frontier orbitals are key determinants of the molecule's chemical reactivity and electronic transitions. The electronegative chlorine atom at the 4-position acts as an electron-withdrawing group, which can lower the energy of the LUMO, making the pyrimidine ring more susceptible to nucleophilic attack.
Formal quantum-chemical analyses on related heterocyclic systems have shown that the energies of HOMO and LUMO, as well as the local atomic frontier MOs, can be correlated with biological activity, suggesting that these parameters are critical for understanding molecular recognition processes.
Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less expensive alternative to ab initio methods for studying large molecules. These methods use parameters derived from experimental data to simplify the calculations.
Table 1: Illustrative Data from Semi-Empirical Calculations on a Related Furan-Pyrimidine System (Note: This data is for the analogue 4-(2′-furyl)-2-(methylamino)pyrimidine and is presented to illustrate the application of the PM3 method.)
| Computational Method | Parameter Calculated | Result |
| PM3 | Conformational Energy | s-trans conformation is energetically favored |
| PM3 | Rotational Barrier (C-N bond) | High, indicating sp² character |
Conformational Analysis and Dynamics
Research on the analogous compound 4-(2′-furyl)-2-(methylamino)pyrimidine has shown that the unfused furan-pyrimidine ring system predominantly exists in an s-trans conformation in solution. This preference is a result of minimizing steric hindrance between the two rings. Molecular dynamics simulations, often built upon parameters from quantum calculations, can be used to study these conformational transformations over time. The study of the analogue revealed hindered rotation around the bond connecting the substituent to the pyrimidine ring, indicating significant sp² character, a finding that could be relevant to the C-Cl bond in the title compound. Such analyses help determine the most stable and biologically relevant conformations of the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a protein target.
Docking algorithms predict the binding mode and estimate the binding affinity, typically expressed as a scoring function or binding energy (in kcal/mol). A lower binding energy score generally indicates a more stable and favorable interaction.
While docking studies specifically for this compound are not detailed in available literature, extensive research has been conducted on other pyrimidine derivatives, demonstrating their potential to bind to various biological targets such as protein kinases and viral proteases. For instance, in a study of 2-amino-4-chloro-pyrimidine derivatives targeting the main protease of SARS-CoV-2 (3CLpro), binding energies were calculated to quantify their binding efficiency. These studies show that pyrimidine-based compounds can achieve high binding affinities, often superior to control drugs.
Table 2: Example Binding Affinity Data from Molecular Docking of Related Chloropyrimidine Derivatives (Note: The following data is for other chloropyrimidine derivatives docked against the SARS-CoV-2 Main Protease (PDB ID: 6LU7) and is presented for illustrative purposes.)
| Derivative Compound | Binding Energy (kcal/mol) | Inhibition Constant (µM) |
| Derivative 3 | -6.61 | Not Reported |
| Derivative 4 | -7.03 | Not Reported |
| Derivative 5 | -7.06 | Not Reported |
| Derivative 6 | -8.12 | 1.11 |
| Remdesivir (Control) | -6.41 | 19.91 |
Beyond predicting binding affinity, molecular docking is crucial for identifying the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are essential for the stability of the ligand-protein complex.
Analysis of docked chloropyrimidine derivatives reveals common interaction patterns. For example, derivatives docked into the SARS-CoV-2 main protease were found to form hydrogen bonds and hydrophobic interactions with key residues such as His41, Asn142, Gly143, Cys145, and Glu166. Identifying these key residues provides a roadmap for rational drug design, allowing for modifications to the ligand structure to enhance binding affinity and selectivity. The combination of the pyrimidine ring, the furan ring, and the chlorine atom in this compound offers multiple potential points for such interactions within a target binding site.
Analysis of Ligand-Protein Interaction Mechanisms (e.g., Hydrogen Bonding, Van der Waals Forces)
The interaction of this compound with protein targets is governed by a variety of non-covalent forces. Understanding these interactions is fundamental to predicting the molecule's binding affinity and orientation within a protein's active site. The primary mechanisms include hydrogen bonding and van der Waals forces.
Hydrogen Bonding: Hydrogen bonds are directional interactions crucial for molecular recognition. nih.gov While this compound lacks hydrogen bond donor groups, its structure contains several potential hydrogen bond acceptors. The nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring possess lone pairs of electrons, making them capable of accepting hydrogen bonds from donor residues in a protein, such as the side chains of serine, threonine, or lysine. The strength of these interactions contributes significantly to the stability of the ligand-protein complex. nih.gov
The table below summarizes the potential interaction points on the this compound molecule.
| Molecular Feature | Interaction Type | Potential Protein Partner Residues |
| Pyrimidine Nitrogens | Hydrogen Bond Acceptor | Ser, Thr, Lys, Arg, His, Asn, Gln |
| Furan Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Lys, Arg, His, Asn, Gln |
| Pyrimidine Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |
| Furan Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile |
| Chlorine Atom | Halogen Bonding / Hydrophobic | Electron-rich atoms (e.g., backbone carbonyls), Leu, Val |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape—the range of shapes it can adopt. scienceopen.com The primary goal of MD in this context is to achieve exhaustive conformational sampling, ensuring that all biologically relevant orientations of the molecule are observed. nih.gov
The most significant degree of freedom in this compound is the rotation around the single bond connecting the pyrimidine and furan rings. This rotation dictates the relative orientation of the two aromatic systems, which can have a profound impact on how the molecule fits into a protein's binding site. MD simulations can explore the energy barriers associated with this rotation and identify the most stable, low-energy conformations. nih.govscienceopen.com
Techniques such as replica exchange molecular dynamics or accelerated molecular dynamics can be employed to enhance sampling and overcome high energy barriers, providing a more complete picture of the molecule's dynamic behavior in solution or within a protein environment. nih.gov The resulting trajectory from an MD simulation is an ensemble of conformations that can be analyzed to understand the molecule's flexibility and its preferred binding poses. nih.gov
Prediction of Molecular Descriptors and Their Significance
Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are instrumental in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
For this compound, several key descriptors can be computationally predicted to assess its drug-likeness. These often include adherence to frameworks like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates certain thresholds. nih.gov
The table below presents a hypothetical, yet representative, set of predicted molecular descriptors for this compound and their significance.
| Descriptor | Predicted Value | Significance |
| Molecular Weight (MW) | ~182.59 g/mol | Below the 500 g/mol threshold, suggesting good potential for absorption. nih.gov |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | Meets the criterion of having fewer than 5 donors. nih.gov |
| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Oxygen) | Meets the criterion of having fewer than 10 acceptors. nih.gov |
| Topological Polar Surface Area (TPSA) | ~42 Ų | A TPSA value below 140 Ų is associated with good cell permeability. nih.gov |
| Rotatable Bonds | 1 | A low number of rotatable bonds (<10) is favorable for good oral bioavailability. nih.gov |
These descriptors collectively suggest that this compound has a favorable profile for potential development as an orally bioavailable drug.
Electrostatic Potential Surface Analysis for Reactivity and Interaction Prediction
Molecular Electrostatic Potential (MESP) surface analysis is a computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior and non-covalent interaction patterns. mdpi.comias.ac.in The MESP map displays regions of negative, positive, and neutral electrostatic potential on the molecule's van der Waals surface.
For this compound, the MESP analysis would reveal:
Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. They also indicate sites for favorable interactions with positive charges, such as hydrogen bond donors or metal cations. mdpi.com These areas would be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring, corresponding to their function as hydrogen bond acceptors.
Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. They are typically found around hydrogen atoms attached to the aromatic rings.
Neutral Potential (Green): These areas represent regions of low polarity and are associated with hydrophobic character, contributing to van der Waals interactions. ias.ac.in
The MESP surface provides a "lock-and-key" electrostatic model, predicting how the molecule will orient itself when approaching a protein binding site. mdpi.com The negative potential regions of the ligand will seek to align with positive potential regions of the protein (e.g., protonated lysine or arginine residues), while its neutral surfaces will favor hydrophobic pockets. This analysis is therefore a powerful predictor of molecular recognition and binding orientation. mdpi.comdntb.gov.ua
Advanced Spectroscopic Characterization Methodologies in 4 Chloro 2 2 Furyl Pyrimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring protons. For 4-Chloro-2-(2-furyl)pyrimidine, the spectrum is expected to show signals corresponding to the protons on both the pyrimidine (B1678525) and furan (B31954) rings. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of the proton. Protons on aromatic and heteroaromatic rings typically resonate in the downfield region (6.0-9.5 ppm) due to the deshielding effect of the ring current. libretexts.orgchemicalbook.com
The pyrimidine ring possesses two protons, while the furan ring has three. The expected chemical shifts and coupling patterns are predicted based on the electronic effects of the substituents. The electronegative chlorine atom and the nitrogen atoms in the pyrimidine ring will deshield adjacent protons, shifting their signals further downfield. libretexts.org Similarly, the oxygen atom in the furan ring influences the chemical shifts of the furan protons. Spin-spin coupling between adjacent protons provides connectivity information, manifesting as distinct splitting patterns (e.g., doublets, triplets).
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted values are based on standard chemical shift ranges for pyrimidine and furan moieties. libretexts.orgchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine H-5 | 7.4 - 7.6 | Doublet (d) | ~5.0 |
| Pyrimidine H-6 | 8.7 - 8.9 | Doublet (d) | ~5.0 |
| Furan H-3' | 7.2 - 7.4 | Doublet of doublets (dd) | J(3',4') ≈ 3.5, J(3',5') ≈ 0.8 |
| Furan H-4' | 6.5 - 6.7 | Doublet of doublets (dd) | J(4',3') ≈ 3.5, J(4',5') ≈ 1.8 |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons attached to electronegative atoms (like chlorine, nitrogen, and oxygen) appearing at lower fields. pdx.edu
For this compound, a total of eight distinct signals are expected, corresponding to the four carbons of the pyrimidine ring and the four carbons of the furan ring. The carbon atom bonded to the chlorine (C-4) is expected to be significantly deshielded. Carbons adjacent to nitrogen atoms (C-2, C-6) will also appear downfield. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous heterocyclic structures. pdx.educhemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C-2 | 160 - 163 |
| Pyrimidine C-4 | 161 - 164 |
| Pyrimidine C-5 | 118 - 122 |
| Pyrimidine C-6 | 157 - 160 |
| Furan C-2' | 148 - 152 |
| Furan C-3' | 115 - 118 |
| Furan C-4' | 112 - 115 |
While this compound does not possess chiral centers, advanced NMR techniques can be employed to study its conformational dynamics. Specifically, Variable Temperature (VT) NMR can elucidate the rotational barrier around the single bond connecting the pyrimidine and furan rings. ox.ac.uk At room temperature, rotation around this C-C bond might be fast on the NMR timescale, resulting in sharp, averaged signals. nih.gov
By lowering the temperature, this rotation can be slowed down. If the rotational barrier is sufficiently high, the molecule may exist as two distinct conformers (rotamers) that interconvert slowly. ox.ac.ukresearchgate.net This would lead to a doubling of signals in the NMR spectrum at low temperatures. By analyzing the spectra at various temperatures, it is possible to determine the temperature at which the signals coalesce, which in turn allows for the calculation of the energy barrier to rotation (ΔG‡). This provides critical insight into the molecule's three-dimensional shape and flexibility. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz Each functional group has a characteristic absorption frequency range.
The IR spectrum of this compound is expected to display characteristic bands for the aromatic C-H, C=C, and C=N bonds of the pyrimidine ring, the C-H, C=C, and C-O-C bonds of the furan ring, and the C-Cl bond. libretexts.orglibretexts.org The analysis of a related compound, 4-chloro-2,6-diaminopyrimidine, provides a basis for assigning these vibrational modes. asianpubs.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic/Heteroaromatic (Pyrimidine, Furan) | 3100 - 3000 |
| C=N Stretch | Pyrimidine Ring | 1650 - 1550 |
| C=C Stretch | Pyrimidine and Furan Rings | 1600 - 1450 |
| C-O-C Stretch | Furan Ring (Asymmetric) | 1280 - 1200 |
| C-O-C Stretch | Furan Ring (Symmetric) | 1080 - 1020 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. wikipedia.org In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragment ions.
For this compound (C₈H₅ClN₂O), the molecular ion peak would be a key identifier. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺˙ and [M+2]⁺˙) separated by two mass units, with a characteristic 3:1 intensity ratio. miamioh.edu
The fragmentation of the molecular ion is predicted to occur through the loss of stable neutral molecules or radicals. Plausible fragmentation pathways include the loss of a chlorine radical (∙Cl), followed by the elimination of hydrogen cyanide (HCN) from the pyrimidine ring, or the loss of carbon monoxide (CO) from the furan ring. sapub.orgcore.ac.uk
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion/Fragment | Description |
|---|---|---|
| 182/184 | [C₈H₅ClN₂O]⁺˙ | Molecular Ion (M⁺˙ / [M+2]⁺˙) |
| 147 | [C₈H₅N₂O]⁺ | Loss of ∙Cl |
| 154/156 | [C₇H₅ClN₂]⁺˙ | Loss of CO from furan ring |
| 120 | [C₇H₄N₂]⁺˙ | Loss of ∙Cl and HCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.hu This technique is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic and heteroaromatic molecules. uobabylon.edu.iq
The structure of this compound contains a conjugated system extending across both the pyrimidine and furan rings. This extensive conjugation is expected to give rise to strong absorptions in the ultraviolet region. The primary electronic transitions observed for such systems are π → π* transitions, which are typically intense (high molar absorptivity, ε). elte.hu The presence of heteroatoms (N, O, Cl) with non-bonding electrons also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths. uobabylon.edu.iq A study on a similar structure containing both chloro and furan groups showed intense electronic transitions in the UV region. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent polarity.
Table 5: Expected UV-Vis Absorption Data for this compound
| Type of Transition | Orbitals Involved | Expected Wavelength Range (λmax, nm) |
|---|---|---|
| π → π* | π bonding to π* antibonding | 250 - 320 |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This process is crucial for determining the empirical formula of a newly synthesized compound like this compound, which represents the simplest whole-number ratio of atoms present. The empirical formula, in conjunction with molecular weight data from mass spectrometry, allows for the definitive determination of the molecular formula.
The principle behind elemental analysis, particularly for organic compounds, typically involves combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. The amounts of these products are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. The percentage of oxygen is often determined by difference. For halogen-containing compounds such as this compound, specific analytical methods are employed to determine the mass percentage of the halogen, in this case, chlorine.
The molecular formula for this compound is C₈H₅ClN₂O. Based on this, the theoretical or calculated elemental composition can be determined. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for each element is a strong indicator of the sample's purity and confirms its elemental composition.
Detailed research findings on the experimental elemental analysis of this compound would typically be presented in a format that compares the calculated (theoretical) percentages with the found (experimental) values. While specific experimental data from published research for this exact compound is not detailed here, the expected theoretical values are presented below. These values are the target against which any experimental result would be validated.
The data underscores the expected elemental makeup of a pure sample of this compound. In a research context, if the experimentally determined percentages deviate significantly from these calculated values, it could suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized. Therefore, elemental analysis is an indispensable tool for verifying the identity and purity of this compound in a research setting.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Chloro 2 2 Furyl Pyrimidine Analogues
Impact of Chloro Substitution on Biological and Chemical Properties
The presence and position of a chloro substituent on the pyrimidine (B1678525) ring or its associated moieties can significantly modulate the compound's properties. The introduction of a chlorine atom can alter a molecule's intrinsic biological activity. eurochlor.org In some instances, the presence of a chlorine atom is essential for the activity of a compound. eurochlor.org
The chloro group, being an electron-withdrawing group, can influence the electronic distribution within the pyrimidine ring. This can affect the molecule's reactivity, binding affinity to biological targets, and metabolic stability. For example, in a series of fused-pyrimidine derivatives, a 4-chloro-2,5-difluorophenyl group was found to be a key component for potent GPR119 agonistic activity. nih.gov
Furthermore, the lipophilicity of a molecule is often increased with the addition of a chlorine atom, which can enhance its ability to cross cell membranes. This is a critical factor in determining the pharmacokinetic profile of a drug candidate. However, the effect of chlorination is not always positive, as it can sometimes lead to a decrease or complete loss of biological activity. eurochlor.org
Role of the Furyl Moiety in Molecular Recognition and Activity
The 2-(2-furyl) group attached to the pyrimidine ring plays a significant role in molecular recognition and biological activity. The furan (B31954) ring is a five-membered aromatic heterocycle that can participate in various non-covalent interactions with biological targets, such as hydrogen bonding (through the oxygen atom) and π-π stacking.
In studies of related heterocyclic compounds, the replacement of a furan ring with other heterocycles like isoxazole (B147169) or pyrazole (B372694) led to improved inhibitory effects in certain assays. rsc.org This suggests that the specific electronic and steric properties of the furyl moiety are important for activity. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be a critical interaction for binding to a receptor or enzyme active site.
The orientation of the furyl group relative to the pyrimidine core is also a determinant of biological activity. The conformational flexibility of the bond connecting these two rings allows the molecule to adopt different spatial arrangements, one of which may be more favorable for binding to a specific biological target.
Influence of Substituent Variations at Pyrimidine Ring Positions (C2, C4, C5, C6) on Biological Activities
C2-Position: The 2-position of the pyrimidine ring is often a key site for modification. In the parent compound, this position is occupied by the 2-furyl group. Altering this substituent can dramatically change the biological activity profile.
C4-Position: The chloro group at the C4 position is a reactive site that can be readily displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives. thieme.de The nature of the substituent at this position can influence potency and selectivity. For instance, in a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives, a morpholine (B109124) group at the C4-position was found to be important for activity against PI3K and mTOR kinases. mdpi.com
C5-Position: Substitution at the C5 position can also modulate biological activity. For example, in a study of sulfonylurea derivatives containing arylpyrimidine moieties, a bulky group at the 5-position of the pyrimidine ring was found to be favorable for fungicidal activity. researchgate.net
C6-Position: The C6 position offers another point for structural diversification. The introduction of different functional groups at this position can influence the molecule's interaction with its biological target.
| Position on Pyrimidine Ring | General Influence of Substitution | Example of Favorable Substituent/Effect |
|---|---|---|
| C2 | Significant impact on biological activity profile. | 2-furyl group is a key moiety. |
| C4 | Reactive site for derivatization; influences potency and selectivity. | Morpholine group for PI3K/mTOR inhibition. mdpi.com |
| C5 | Modulates biological activity, often sterically. | Bulky groups can enhance fungicidal activity. researchgate.net |
| C6 | Offers further structural diversification. | Can be modified to fine-tune target interactions. |
Derivatization Strategies and their SAR Implications
Derivatization of the 4-chloro-2-(2-furyl)pyrimidine scaffold is a key strategy for exploring the SAR and identifying lead compounds with improved properties. A common approach is the nucleophilic substitution of the C4-chloro group. thieme.de This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, leading to the generation of large libraries of analogues.
Another strategy involves the modification of the furyl ring. For example, introducing substituents onto the furan ring can alter its electronic properties and steric bulk, which can in turn affect its interaction with the biological target.
A deconstruction-reconstruction strategy has also been proposed for the diversification of complex pyrimidines. This involves breaking down the pyrimidine into simpler intermediates that can then be used to rebuild a variety of analogues, including other heterocyclic systems. nih.gov This approach allows for a more extensive exploration of the chemical space around the core scaffold.
QSAR Methodologies for Predictive Modeling and Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, prioritizing synthetic efforts, and guiding lead optimization. researchgate.netnih.gov
For pyrimidine derivatives, various QSAR methodologies have been employed:
Multiple Linear Regression (MLR): This is a common approach for developing QSAR models where a linear relationship is established between the biological activity and a set of molecular descriptors.
3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D properties of molecules. These models can provide insights into the steric and electrostatic requirements for optimal activity. nih.gov For instance, a 3D-QSAR model for pyrimidine compounds targeting the ABCG2 receptor highlighted the importance of electrostatic and hydrophobic fields for bioactivity. nih.gov
Machine Learning Approaches: More advanced machine learning algorithms, such as neural networks, are also being used to develop more complex and predictive QSAR models for pyrimidine derivatives. researchgate.net
These QSAR models, once validated, can be used to virtually screen large libraries of compounds and to design new molecules with potentially enhanced activity. mdpi.com This data-driven approach can significantly accelerate the drug discovery process. mdpi.com
| QSAR Methodology | Description | Application to Pyrimidine Derivatives |
|---|---|---|
| Multiple Linear Regression (MLR) | Establishes a linear relationship between molecular descriptors and biological activity. | Used to build predictive models for various biological activities. |
| 3D-QSAR (CoMFA/CoMSIA) | Considers the 3D steric and electrostatic properties of molecules. | Provides insights into the structural requirements for optimal binding. nih.gov |
| Machine Learning | Utilizes algorithms like neural networks to build complex, non-linear models. | Enhances the predictive power of QSAR models for pyrimidine analogues. researchgate.net |
Investigations into the Biological Activity of 4 Chloro 2 2 Furyl Pyrimidine and Its Derivatives: Research Methodologies and Mechanistic Insights
In Vitro Biological Screening Methodologies for Preclinical Research
A range of in vitro assays are fundamental in the initial stages of drug discovery to determine the biological effects of 4-Chloro-2-(2-furyl)pyrimidine and its related compounds. These methodologies provide crucial data on cytotoxicity, enzyme inhibition, receptor interaction, and antimicrobial and antioxidant potential.
Cell-Based Assays for Cytotoxicity and Antiproliferative Activity
To assess the potential of this compound derivatives as anticancer agents, cell-based assays are commonly utilized. These assays measure the ability of the compounds to inhibit cell growth or induce cell death in various cancer cell lines. Prominent among these are the human breast adenocarcinoma cell line (MCF-7) and the human liver cancer cell line (HepG-2).
The antiproliferative activity is typically quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit 50% of cell proliferation. Methodologies such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard procedures for evaluating cytotoxicity. japsonline.com While numerous studies have demonstrated the cytotoxic effects of various pyrimidine (B1678525) derivatives against MCF-7 and HepG-2 cell lines, specific IC50 values for this compound are not extensively documented in publicly available research. mdpi.comnih.govekb.eg For instance, some pyrimidine N- and S-glycosides have shown potent activity against MCF-7 and HepG2 cells, with IC50 values in the micromolar range. mdpi.com
Table 1: Illustrative Cytotoxicity of Pyrimidine Derivatives (General)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidine N- and S-glycosides | MCF-7 | 13.2 | mdpi.com |
| Pyrimidine N- and S-glycosides | HepG-2 | 16.2 | mdpi.com |
| Chalcone-thienopyrimidine derivatives | MCF-7 | Potent (unspecified) | nih.gov |
| Chalcone-thienopyrimidine derivatives | HepG-2 | Potent (unspecified) | nih.gov |
Note: This table provides a general illustration of the cytotoxic potential of pyrimidine derivatives. Data specific to this compound is not available in the cited sources.
Enzyme Inhibition Assays
The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation. Enzyme inhibition assays are performed to identify compounds that can modulate the activity of enzymes implicated in disease pathways.
PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in various cancers, making it an attractive target for cancer therapy. researchgate.netnih.gov Assays to determine the inhibitory activity of compounds against PIM-1 kinase often measure the phosphorylation of a substrate. The potency of an inhibitor is expressed as its IC50 value. researchgate.net While research has identified pyrimidine derivatives as PIM-1 kinase inhibitors with IC50 values in the nanomolar to micromolar range, specific data for this compound is limited. medchemexpress.comselleckchem.commedchemexpress.com
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. nih.gov The inhibitory effect of compounds on mushroom tyrosinase is a common screening method, with the potency often compared to the standard inhibitor, kojic acid. nih.gov Studies on 2,6-diamino-4-chloropyrimidine derivatives have shown moderate inhibitory activities, with some compounds exhibiting IC50 values comparable to kojic acid. nih.gov
Table 2: Illustrative Enzyme Inhibition by Pyrimidine Derivatives (General)
| Enzyme | Compound Class | IC50 (µM) | Reference |
| PIM-1 Kinase | Dihydropyridine-3-carbonitriles | 0.095 | researchgate.net |
| Tyrosinase | 2,6-diamino-4-chloropyrimidine derivative 1a | 24.68 | nih.gov |
| Tyrosinase | 2,6-diamino-4-chloropyrimidine derivative 1d | 24.45 | nih.gov |
| Tyrosinase | Kojic Acid (Reference) | 25.24 | nih.gov |
Note: This table provides examples of enzyme inhibition by pyrimidine derivatives. Data specific to this compound is not available in the cited sources.
Receptor Binding and Antagonist Studies
Investigating the interaction of this compound derivatives with specific cellular receptors is crucial for understanding their pharmacological effects. Adenosine (B11128) receptors (A1, A2A, and A3) are a family of G protein-coupled receptors that are involved in various physiological processes and are considered therapeutic targets for several diseases.
Antimicrobial Activity Evaluation Methodologies
The potential of this compound and its derivatives as antimicrobial agents is assessed against a panel of bacterial and fungal strains. Standard methodologies are employed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Commonly used techniques include the well diffusion method and the disc-agar diffusion technique. researchgate.net These methods provide a qualitative assessment of antimicrobial activity, while quantitative data is obtained through broth dilution methods to determine the MIC values. idexx.dk Although pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi, specific MIC values for this compound against a broad range of bacterial and fungal strains are not extensively reported. nih.govnih.govfrontiersin.org
Antioxidant Activity Assays
The antioxidant potential of this compound derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmedcraveonline.com This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. medcraveonline.com The antioxidant activity is quantified by the decrease in absorbance of the DPPH solution, and the results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov While the DPPH assay is a standard method for assessing the antioxidant capacity of pyrimidine derivatives, specific IC50 values for this compound are not widely available. nih.govscience.govmdpi.com
Identification and Characterization of Molecular Targets
A critical aspect of understanding the biological activity of this compound and its derivatives is the identification and characterization of their specific molecular targets. Elucidating these targets can provide insights into the mechanism of action and guide the development of more potent and selective therapeutic agents.
The process of target identification often begins with the biological screening assays described above. For instance, if a compound shows significant cytotoxicity against cancer cells, further studies would focus on identifying the specific proteins or pathways that are modulated by the compound to induce cell death. Similarly, if a compound exhibits potent enzyme inhibition, the enzyme itself is a primary molecular target.
Techniques such as molecular docking can be employed to predict the binding mode of the compounds to their potential targets. This computational approach helps in understanding the interactions between the small molecule and the protein at a molecular level, which can aid in the design of more effective derivatives.
Further characterization of the molecular target involves validating the interaction in cellular and in vivo models. This can include studies on downstream signaling pathways affected by the compound's interaction with its target. The ultimate goal is to establish a clear link between the binding of the compound to its molecular target and the observed biological effect. While the pyrimidine scaffold is known to interact with a wide range of biological targets, the specific molecular targets of this compound are still an active area of research. nih.gov
Investigation of Interactions with Enzymes and Receptors
Derivatives of the 2-(2-furyl)pyrimidine scaffold have been identified as modulators of several key biological targets, including enzymes and cell surface receptors. Molecular docking studies, for instance, have explored the interaction of pyrimidine derivatives with viral enzymes. One study investigated a series of 2-amino-4-chloro-pyrimidine derivatives for their binding efficiency against the main protease (3CLpro) of SARS-CoV-2. nih.gov The results indicated that several of these derivatives exhibited a strong affinity for the enzyme, with one derivative, 4-(4-(4-bromophenyl)piperazine-1-yl) pyrimidin-2-amine, showing the highest binding energy score of -8.12 kcal/mol and a predicted inhibition constant of 1.11 µM. nih.gov
In the realm of receptor interactions, compounds containing the 2-(2-furyl)pyrimidine core have been developed as antagonists for adenosine receptors. nih.gov Specifically, non-xanthine derivatives such as 5-amino-7-(phenylethyl)-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine (SCH 58261) and 4-(2-[7-amino-2-(2-furyl) nih.govijpbs.comfrontiersin.orgtriazolo[2,3a] nih.govnih.govorientjchem.orgtriazinyl-amino]ethyl)-phenol (ZM 241385) have been identified as A₂A receptor antagonists. nih.gov
Furthermore, other pyrimidine derivatives have been characterized as potent blockers of voltage-gated sodium channels. nih.gov For example, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA) was found to be a broad-spectrum, state-dependent sodium channel blocker, demonstrating significantly higher potency and faster binding kinetics compared to established drugs like carbamazepine (B1668303) and lamotrigine (B1674446) when tested on recombinant rat Naᵥ1.2 channels. nih.gov
Table 1: Enzyme and Receptor Interactions of this compound Derivatives
| Derivative Class | Target | Interaction Type | Key Finding | Source |
|---|---|---|---|---|
| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 Main Protease (3CLpro) | Inhibition (in silico) | Derivative 6 showed a binding energy of -8.12 kcal/mol. | nih.gov |
| Pyrazolo-triazolo-pyrimidine derivatives | Adenosine A₂A Receptor | Antagonism | Identified as selective non-xanthine antagonists. | nih.gov |
| Phenyl-pyrimidine-carboxamide derivatives | Voltage-gated Na⁺ channels (e.g., Naᵥ1.2) | State-dependent blockade | PPPA was ~1000 times more potent than carbamazepine. | nih.gov |
Exploration of Compound Engagement with Disease Pathways
The engagement of these compounds with specific enzymes and receptors directly correlates with their potential to modulate disease pathways. The inhibition of the SARS-CoV-2 main protease by 2-amino-4-chloro-pyrimidine derivatives suggests a potential role in disrupting the viral replication pathway, a key strategy in developing antiviral therapeutics. nih.gov By blocking the replication machinery of the virus, such compounds could form the basis of novel treatments for coronavirus diseases. nih.gov
The blockade of voltage-gated sodium channels by derivatives like PPPA is central to the pain signaling pathway. nih.gov These channels are crucial for the generation and propagation of action potentials in neurons, and their hyperexcitability is a hallmark of pathological pain states. By preferentially blocking these channels in a state-dependent manner, these compounds can reduce neuronal hyperexcitability, thereby engaging with and disrupting neuropathic and inflammatory pain pathways. nih.gov
General Mechanistic Studies of Biological Action (e.g., Apoptosis Induction in Cell Lines)
A significant area of investigation for pyrimidine derivatives has been their activity as anticancer agents, with apoptosis induction being a primary mechanism of action. Fused heterocyclic systems like thiazolo[5,4-d]pyrimidines have been synthesized and evaluated for their antiproliferative effects across various cancer cell lines. nih.gov
One study found that the N,N'-diethylamino-substituted analog, 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine, displayed potent antiproliferative activity against lung (A549), epidermal (A431), and glioblastoma (T98G) cancer cells. nih.gov Further investigation in A549 cells confirmed that this compound induced apoptosis, as evidenced by an increase in the sub-G1 cell population. nih.gov Another derivative, a morpholine-substituted analog, induced apoptosis in human leukemia (HL-60) cells. nih.gov Mechanistic follow-up via western blotting showed that these compounds led to the cleavage of PARP-1 and inhibition of procaspase-3, confirming their apoptosis-inducing activity. nih.gov Similarly, studies on 7-chloro-(4-thioalkylquinoline) derivatives have also demonstrated their ability to induce apoptosis and inhibit DNA/RNA synthesis in cancer cell lines. mdpi.com
Table 2: Apoptosis Induction by Pyrimidine Derivatives in Cancer Cell Lines
| Derivative | Cell Line | Activity | Mechanistic Finding | Source |
|---|---|---|---|---|
| 2-(4-chlorophenylamino)-7-diethylamino-thiazolo[5,4-d]pyrimidine | A549 (Lung Cancer) | Antiproliferative (IC₅₀ = 1.4 µM) | Increase in sub-G1 population, cleavage of PARP-1. | nih.gov |
| Morpholine-substituted thiazolo[5,4-d]pyrimidine | HL-60 (Leukemia) | Antiproliferative (IC₅₀ = 8 µM) | Induced apoptosis, mitochondrial potential loss. | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | Cytotoxic | Accumulation of cells in G0/G1 phase, apoptosis induction. | mdpi.com |
Preclinical in vitro and in vivo Models for Efficacy Screening (excluding human trials)
The therapeutic potential of compounds derived from this compound has been assessed using various established preclinical models to screen for efficacy.
Animal Models for Specific Biological Activities (e.g., MES seizure model for anticonvulsant activity)
The maximal electroshock (MES) seizure model in rodents is a standard preclinical test for identifying compounds that can prevent the spread of seizures, making it an effective model for generalized tonic-clonic seizures. frontiersin.orgnih.gov Numerous pyrimidine-based compounds, particularly fused systems like triazolopyrimidines, have demonstrated significant anticonvulsant activity in this model. frontiersin.org In one study, a series of novel triazolopyrimidine derivatives were tested, with many showing protective effects against MES-induced seizures. frontiersin.org The most potent compound, identified as 6d, exhibited a median effective dose (ED₅₀) of 15.8 mg/kg in the MES test. frontiersin.org
In addition to anticonvulsant activity, animal models have been used to assess the efficacy of pyrimidine derivatives in pain management. The sodium channel blocker PPPA was tested in rat models of partial sciatic nerve ligation (neuropathic pain), Freund's complete adjuvant-induced inflammation (inflammatory pain), and post-incisional pain. nih.gov In all these models, the compound showed significant efficacy at low oral doses. nih.gov
Assessment of Neurotoxicity in Preclinical Models (e.g., Rotorod Method)
A critical component of preclinical screening for centrally active drugs is the assessment of potential neurotoxicity, such as motor impairment. The rotarod test is a widely used method to evaluate ataxic side effects. frontiersin.orgnih.gov In this test, an animal's ability to maintain balance on a rotating rod is measured, and impairment is indicative of motor deficits. frontiersin.org
For the novel triazolopyrimidine derivatives that showed anticonvulsant activity, neurotoxicity was evaluated using the rotarod test to determine the dose at which toxicity occurred (TD₅₀). frontiersin.org This allows for the calculation of a protective index (PI = TD₅₀/ED₅₀), which is a measure of the compound's therapeutic window. For the most potent anticonvulsant compound (6d), the PI value was found to be significantly higher than that of several established antiepileptic drugs. frontiersin.org Similarly, the potent pain therapeutic PPPA did not produce motor deficits in the accelerating rotarod assay at doses up to 30 mg/kg, indicating a favorable therapeutic index of >10. nih.gov
Table 3: Preclinical Efficacy and Neurotoxicity of Pyrimidine Derivatives
| Derivative Class | Preclinical Model | Biological Activity | Key Finding | Source |
|---|---|---|---|---|
| Triazolopyrimidines | Mouse MES seizure model | Anticonvulsant | Compound 6d had an ED₅₀ of 15.8 mg/kg. | frontiersin.org |
| Phenyl-pyrimidine-carboxamides (PPPA) | Rat sciatic nerve ligation model | Analgesic (Neuropathic Pain) | Minimal effective dose of 1-3 mg/kg. | nih.gov |
| Triazolopyrimidines | Mouse Rotarod test | Neurotoxicity Assessment | Compound 6d showed a high protective index (PI). | frontiersin.org |
| Phenyl-pyrimidine-carboxamides (PPPA) | Rat Accelerating Rotarod test | Neurotoxicity Assessment | No motor deficits observed up to 30 mg/kg. | nih.gov |
Design and Synthesis of Novel Derivatives and Analogues for Research Purposes
Rational Design Strategies for Targeted Research
Rational drug design for derivatives of 4-chloro-2-(2-furyl)pyrimidine leverages structural information of biological targets, such as enzymes or receptors, to create compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. A primary strategy involves using the pyrimidine (B1678525) core as a scaffold to orient functional groups in a specific three-dimensional arrangement that complements the target's binding site.
A common approach is structure-based drug design, which often begins with computational modeling and molecular docking. These techniques simulate the interaction between a potential ligand and its target protein, predicting binding conformations and affinities. nih.gov For instance, in designing kinase inhibitors, the pyrimidine scaffold can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-chloro position is a key modification point, allowing the introduction of various substituents that can extend into other pockets of the ATP-binding site to confer selectivity and potency. nih.gov
Another key strategy is scaffold hopping, where the 2-(2-furyl)pyrimidine core might be used to replace a known active scaffold while maintaining the essential pharmacophoric interactions. nih.gov This can lead to novel chemical matter with different intellectual property profiles and potentially improved properties. The design process also considers overcoming mechanisms of drug resistance. For example, by analyzing the structure of a drug-resistant mutant enzyme, derivatives can be designed to avoid steric clashes or to form new interactions that are not present in the wild-type enzyme.
Synthesis of Fused Pyrimidine Systems
The this compound scaffold is an excellent starting material for the synthesis of more complex, rigid, and biologically active fused heterocyclic systems. The reactive chlorine atom facilitates cyclization reactions to form bicyclic and tricyclic structures.
Pyrrolopyrimidines: The synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, can be achieved from 4-chloropyrimidine (B154816) precursors. A general strategy involves the nucleophilic substitution of the chlorine at the C4-position with an amine that has a masked aldehyde functionality, followed by intramolecular cyclization. For example, reacting this compound with an aminoacetaldehyde acetal (B89532) would yield an intermediate that, upon acidic hydrolysis and cyclization, forms the corresponding 2-(2-furyl)-7H-pyrrolo[2,3-d]pyrimidine. google.com Various multi-component reactions have also been developed for the efficient, one-pot synthesis of substituted pyrrolo[2,3-d]pyrimidines. scielo.org.mxgoogle.com These fused systems are of significant interest as they are core structures in many kinase inhibitors. mdpi.com
Pyrazolo-triazolo-pyrimidines: This complex tricyclic system can be constructed from a 4-chloropyrimidine starting point. The synthesis often involves a multi-step sequence. For instance, substitution of the C4-chloride with hydrazine (B178648) would yield a 4-hydrazinyl-2-(2-furyl)pyrimidine. This intermediate can then be cyclized with a suitable reagent to form a pyrazolo[3,4-d]pyrimidine ring. Subsequent reactions can then be employed to build the triazole ring, leading to the final pyrazolo[4,3-e] nih.govscielo.org.mxrsc.orgtriazolo[1,5-c]pyrimidine scaffold. rsc.orgunife.it These rigid, nitrogen-rich systems are explored for various therapeutic targets, including as kinase inhibitors and adenosine (B11128) receptor antagonists. rsc.orgnih.gov
Thiazolo[5,4-d]pyrimidine: The synthesis of this fused system often starts with a pyrimidine containing amino and thio functionalities at adjacent positions. Starting from a 2-(2-furyl)pyrimidine precursor, a nitro group can be introduced at the C5-position. Subsequent reduction of the nitro group to an amine and introduction of a thiol group at an adjacent carbon creates the necessary intermediate for cyclization into the thiazole (B1198619) ring. The 4-chloro substituent on the initial pyrimidine can be strategically used in these transformations. nih.gov These compounds are investigated for a range of biological activities, including their potential as adenosine receptor ligands. mdpi.com
Table 1: Synthesis of Fused Pyrimidine Systems
| Fused System | General Synthetic Strategy | Key Intermediate from this compound | Potential Application |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Nucleophilic substitution with an aminoacetaldehyde equivalent, followed by intramolecular cyclization. google.commdpi.com | 4-((2,2-diethoxyethyl)amino)-2-(2-furyl)pyrimidine | Kinase Inhibitors |
| Pyrazolo[4,3-e] nih.govscielo.org.mxrsc.orgtriazolo[1,5-c]pyrimidine | Reaction with hydrazine, cyclization to pyrazolopyrimidine, followed by formation of the triazole ring. rsc.orgunife.it | 4-Hydrazinyl-2-(2-furyl)pyrimidine | Adenosine Receptor Antagonists |
| Thiazolo[5,4-d]pyrimidine | Introduction of adjacent amino and thiol groups on the pyrimidine ring followed by cyclization. nih.gov | 5-Amino-2-(2-furyl)-6-mercaptopyrimidin-4-ol | Anticancer Agents |
Introduction of Diverse Functional Groups for Comprehensive Structure-Activity Exploration
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different chemical groups on a core scaffold influence biological activity. The this compound molecule is ideally suited for such exploration due to the reactivity of the C4-chloro group, which allows for the straightforward introduction of a wide array of functional groups via nucleophilic aromatic substitution (SNAr). thieme.deresearchgate.net
The primary site for modification is the C4-position. The electron-withdrawing nature of the pyrimidine nitrogens and the 2-furyl group activates the C4-position towards nucleophilic attack. This allows for the displacement of the chlorine atom by a variety of nucleophiles, including:
Amines: Reaction with primary or secondary amines (aliphatic, aromatic, or heterocyclic) is one of the most common modifications. This introduces basic nitrogen atoms that can form salt bridges or hydrogen bonds with target proteins. Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed. nih.gov
Alcohols and Phenols: Alkoxides and phenoxides can displace the chlorine to form ether linkages, introducing hydrogen bond acceptors and groups that can explore hydrophobic pockets.
Thiols: Thiolates react readily to form thioethers, which can provide different geometric and electronic properties compared to ethers.
By systematically synthesizing a library of compounds with diverse substituents at the C4-position, researchers can probe the steric, electronic, and hydrophobic requirements of the target's binding site. nih.gov For example, introducing bulky groups can test the size of a binding pocket, while varying the electronic nature of an aromatic substituent (e.g., adding electron-donating or electron-withdrawing groups) can fine-tune binding affinity. nih.gov
Table 2: Structure-Activity Relationship (SAR) Exploration via Functional Group Modification
| Position of Modification | Functional Group Introduced | Rationale for Modification | Potential Interaction Probed |
|---|---|---|---|
| C4-Position | Substituted Anilines | Explore hydrophobic pockets and potential for hydrogen bonding. | Hydrophobic interactions, H-bond donation/acceptance. |
| C4-Position | Piperazine/Piperidine | Introduce basic centers for salt bridge formation and improve solubility. | Ionic interactions, H-bonding. |
| C4-Position | Alkoxy/Phenoxy Groups | Introduce H-bond acceptors and vary steric bulk. | Hydrogen bonding, van der Waals forces. |
| C2-Position | Thiophene/Pyridine | Alter electronics and hydrogen bonding capabilities of the scaffold. | π-π stacking, H-bonding. |
| C2-Position | Substituted Phenyl Rings | Systematically probe steric and electronic effects in this region of the binding site. | Hydrophobic and electronic interactions. |
Future Research Directions and Unexplored Avenues for 4 Chloro 2 2 Furyl Pyrimidine
Development of Advanced Synthetic Methodologies
While established methods exist for the synthesis of pyrimidine (B1678525) derivatives, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes for 4-chloro-2-(2-furyl)pyrimidine and its analogs is a key future direction. Current research on similar chlorinated heterocycles highlights several advanced methodologies that could be adapted and optimized.
One promising approach is the expanded use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-amino-4-chloro-pyrimidine derivatives. nih.govnih.gov Applying microwave irradiation to the key condensation and cyclization steps in the synthesis of the this compound backbone could lead to more rapid and efficient production.
The exploration of flow chemistry could also offer advantages for the large-scale and continuous production of this key intermediate, providing better control over reaction parameters and enhancing safety. Additionally, investigating novel catalytic systems , particularly for cross-coupling reactions like the Suzuki-Miyaura coupling, could enable more versatile and selective derivatization of the pyrimidine core. researchgate.netresearchgate.net
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved process efficiency. |
| One-Pot, Multi-Component Reactions | Streamlined processes, reduced waste, fewer purification steps. |
| Flow Chemistry | Scalability, enhanced safety, precise control over reaction conditions. |
| Novel Catalytic Systems | Greater reaction scope, higher selectivity, milder reaction conditions. |
Deeper Mechanistic Investigations of Biological Activities at a Molecular Level
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, exhibiting a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities. nih.govjuniperpublishers.comwjarr.comijpsjournal.com While derivatives of this compound are expected to share this potential, detailed investigations into their specific mechanisms of action at the molecular level are largely unexplored.
Future research must move beyond preliminary screening to identify the precise molecular targets and signaling pathways modulated by these compounds. For instance, many pyrimidine-based drugs function as kinase inhibitors . A crucial research avenue would be to screen this compound derivatives against a broad panel of kinases to identify specific targets involved in diseases like cancer.
Another area of investigation is the potential for these compounds to interfere with nucleic acid synthesis . Purine and pyrimidine analogs are well-known antimetabolites that can disrupt DNA and RNA synthesis, effectively halting the proliferation of cancer cells. mdpi.com Studies should be designed to determine if this compound or its metabolites can act as mimics of natural nucleobases.
Understanding the structure-activity relationship (SAR) is paramount. Research indicates that the nature and position of substituents on the pyrimidine ring greatly influence biological activity. nih.govijpsjournal.com Systematic studies are needed to elucidate how modifications to the furan (B31954) ring or substitutions at the 4-position of the pyrimidine core affect target binding and efficacy. For example, some pyrimidine-containing marine alkaloids inhibit the binding of the HIV gp120 protein to CD4 cells, suggesting a potential for antiviral applications that warrants mechanistic exploration. juniperpublishers.com
Development of Novel Computational Models for Predictive Research
In silico methods are indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of novel compounds, thereby saving time and resources. nih.gov For this compound, the development of sophisticated computational models is a critical future step.
Molecular docking studies have already been employed to predict the binding affinity of pyrimidine derivatives to specific protein targets, such as the main protease of SARS-CoV-2. nih.govnih.govresearchgate.net Future work should focus on creating and validating docking models for a wider range of potential targets relevant to cancer, inflammation, and infectious diseases. This would enable the virtual screening of large libraries of virtual this compound derivatives to identify the most promising candidates for synthesis and biological testing.
Beyond target binding, predictive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity models are essential. Online tools like SwissADME and pkCSM have been used to evaluate the drug-likeness and toxicity profiles of pyrimidine derivatives, predicting parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential for AMES toxicity. nih.govnih.govresearchgate.net The development of more refined, custom-built quantitative structure-activity relationship (QSAR) models, trained on experimental data from a focused library of this compound analogs, could provide more accurate predictions of their pharmacokinetic and toxicological profiles.
| Computational Model | Application in this compound Research |
| Molecular Docking | Predicting binding modes and affinities to specific biological targets (e.g., kinases, proteases). |
| Virtual Screening | High-throughput screening of virtual compound libraries to identify potential hits. |
| QSAR Models | Predicting biological activity based on chemical structure. |
| Predictive ADME/Tox | Forecasting pharmacokinetic properties and potential toxicity of new derivatives. |
Exploration of New Derivatization Strategies and Hybrid Scaffolds
The chemical structure of this compound is ripe for modification, offering numerous possibilities for creating novel derivatives with enhanced biological activity or new properties. The chlorine atom at the 4-position is a particularly attractive site for nucleophilic substitution reactions , allowing for the introduction of a wide variety of functional groups. thieme.dethieme.de
Future research should systematically explore reactions at this position with various nucleophiles (amines, thiols, alcohols) to generate diverse libraries of new compounds. Furthermore, the furan ring can be modified through electrophilic substitution or other reactions to further tune the molecule's properties. The use of modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, has already been demonstrated for derivatizing boronic acid-functionalized pyrimidines and could be a powerful tool for creating carbon-carbon bonds at various positions on the scaffold. myskinrecipes.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-Chloro-2-(2-furyl)pyrimidine in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use N95 masks if airborne particulates are generated .
- Containment: Perform reactions in a fume hood or glovebox when dealing with volatile intermediates or toxic byproducts .
- Waste Management: Segregate halogenated waste from other solvents and dispose via certified hazardous waste handlers to prevent environmental contamination .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer:
- Nucleophilic Substitution: React 2-(2-furyl)pyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux, using catalytic dimethylformamide (DMF) to enhance chlorination efficiency .
- Cross-Coupling: Utilize Suzuki-Miyaura coupling between 4-chloro-2-iodopyrimidine and furylboronic acid, with Pd(PPh₃)₄ as a catalyst in a tetrahydrofuran (THF)/water mixture .
- Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer:
- NMR Analysis: Use ¹H NMR (CDCl₃) to identify furyl protons (δ 6.3–7.5 ppm) and pyrimidine protons (δ 8.2–8.8 ppm). ¹³C NMR detects chlorine-induced deshielding at C4 (~158 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks via HRMS (ESI+) and monitor isotopic patterns for chlorine (M+2 peak at ~33% intensity) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using B3LYP/6-31G(d) to evaluate the electrophilicity of the C4 position. Calculate Fukui indices to identify reactive sites .
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess activation energies and transition states .
- Validation: Compare computational results with experimental kinetic data (e.g., rate constants for reactions with amines or thiols) .
Q. What strategies resolve contradictions in reported spectroscopic data for halogenated pyrimidines?
- Methodological Answer:
- Crystallographic Validation: Perform single-crystal X-ray diffraction to unambiguously assign structural features, especially when NMR signals overlap (e.g., furyl vs. pyrimidine protons) .
- Isotopic Labeling: Synthesize deuterated or ¹³C-labeled analogs to track specific protons/carbons in complex spectra .
- Collaborative Reproducibility: Cross-validate data with independent labs using standardized conditions (e.g., solvent, temperature) .
Q. How does the furyl substituent influence the electronic properties of this compound?
- Methodological Answer:
- Electron-Deficient Character: Use cyclic voltammetry to measure reduction potentials, revealing the electron-withdrawing effect of the chloro and furyl groups .
- UV-Vis Spectroscopy: Compare λₘₐₓ shifts with unsubstituted pyrimidines to quantify conjugation effects from the furyl ring .
- Hammett Analysis: Correlate substituent constants (σ) with reaction rates to quantify electronic contributions .
Q. What experimental designs mitigate side reactions during functionalization of this compound?
- Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., furyl oxygen) with trimethylsilyl groups during chlorination or cross-coupling .
- Temperature Control: Maintain low temperatures (-20°C) during lithiation steps to prevent ring-opening of the furyl moiety .
- Catalyst Screening: Test palladium/copper catalysts (e.g., PdCl₂(dppf), CuI) to optimize selectivity in Sonogashira or Buchwald-Hartwig reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for this compound derivatives?
- Methodological Answer:
- Parameter Optimization: Systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical factors .
- Byproduct Identification: Use LC-MS to detect intermediates (e.g., hydrolyzed furyl rings) that reduce yields .
- Literature Benchmarking: Compare synthetic protocols with analogous compounds (e.g., 4-Chloro-6-methylpyrimidines) to identify transferable conditions .
Safety and Environmental Considerations
Q. What are the environmental risks of this compound, and how can they be mitigated?
- Methodological Answer:
- Biodegradability Testing: Conduct OECD 301F assays to assess microbial degradation in water/soil matrices .
- Ecotoxicology: Evaluate acute toxicity using Daphnia magna or algae models (OECD 202/201 guidelines) .
- Green Alternatives: Explore bio-based solvents (e.g., cyclopentyl methyl ether) to replace toluene/THF in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
